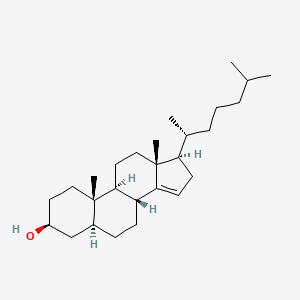

Cholest-14-en-3-ol, (3beta,5alpha)-

Description

Contextualization within the Sterol Biosynthesis and Metabolism Landscape

The biosynthesis of cholesterol is a multi-step process involving a cascade of enzymatic reactions that transform simpler precursor molecules into the final complex structure of cholesterol. This pathway is not a single, linear route but rather a network of intersecting and alternative pathways. Sterols with a double bond at the 14-position, such as (3β,5α)-Cholest-14-en-3-ol, are key intermediates in this intricate network.

Academic Significance and Unaddressed Research Inquiries Regarding (3β,5α)-Cholest-14-en-3-ol and its Analogs

The academic significance of (3β,5α)-Cholest-14-en-3-ol is largely derived from the study of its analogs, which have been instrumental in understanding the physiological effects of sterol intermediates. A notable analog, 5α-Cholest-8(14)-en-3β-ol-15-one, has demonstrated significant hypocholesterolemic activity. nih.gov Research on this and other related compounds, such as 3β-hydroxy-5α-cholest-8(14)-en-15-one, has shown that modifications to the sterol structure can lead to potent inhibition of cholesterol synthesis. nih.gov

The study of fluorinated analogs has also provided valuable insights. For example, 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one was found to lower serum cholesterol levels in rats, demonstrating that specific structural modifications can enhance the desired physiological effects. nih.gov These findings underscore the potential of using such analogs as tools to investigate the mechanisms of cholesterol regulation.

Despite these advances, several research questions regarding (3β,5α)-Cholest-14-en-3-ol remain unanswered. The precise enzymatic machinery responsible for its direct synthesis and metabolism in various tissues is not fully elucidated. Furthermore, the full spectrum of its biological activities, independent of its role as a cholesterol precursor, is an area ripe for investigation. The potential for this sterol to act as a signaling molecule or to influence other metabolic pathways beyond cholesterol synthesis represents a significant frontier in sterol research.

Interactive Data Table: Properties of (3β,5α)-Cholest-14-en-3-ol

| Property | Value | Source |

| Molecular Formula | C27H46O | chemeo.com |

| Average Molecular Mass | 386.65 g/mol | chemeo.com |

| Monoisotopic Mass | 386.355 g/mol | contaminantdb.ca |

| InChI Key | DYNILEUACBZVPX-IMUJTPCMSA-N | chemeo.com |

| CAS Registry Number | 20780-35-2 | chemeo.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

20780-35-2 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-23,25,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,22+,23-,25+,26+,27-/m1/s1 |

InChI Key |

DYNILEUACBZVPX-HHVPQJQNSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Enzymatic Conversions Involving 3β,5α Cholest 14 En 3 Ol and Proximal Sterol Intermediates

Position of (3β,5α)-Cholest-14-en-3-ol within the Cholesterol Biosynthesis Cascade

(3β,5α)-Cholest-14-en-3-ol is a crucial sterol intermediate situated within the Kandutsch-Russell pathway of cholesterol biosynthesis. This pathway is one of the two main routes for cholesterol synthesis from lanosterol (B1674476), the other being the Bloch pathway. The defining characteristic of the Kandutsch-Russell pathway is the early reduction of the C24 double bond in the sterol side chain.

Investigation of Its Role as a Sterol Precursor and Intermediate

Research has firmly established (3β,5α)-Cholest-14-en-3-ol as a precursor in the formation of cholesterol. Its strategic position in the biosynthetic sequence places it after the initial demethylation steps of lanosterol and before the final series of reductions and isomerizations that lead to cholesterol. Specifically, it is downstream from intermediates like 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol and precedes the formation of sterols with a saturated bond at the C14-C15 position. Studies have demonstrated that this compound can be efficiently converted to cholesterol in various biological systems, underscoring its essential role as an on-pathway intermediate. nih.govnih.gov

Enzymatic Steps and Characterization of Associated Enzymes (e.g., Delta(14)-sterol reductase)

The primary enzymatic conversion involving (3β,5α)-Cholest-14-en-3-ol is the reduction of the double bond between carbons 14 and 15. This critical step is catalyzed by the enzyme Delta(14)-sterol reductase (also known as C14SR or TM7SF2). wikipedia.orgnih.gov

Enzyme: Delta(14)-sterol reductase (EC 1.3.1.70) Function: This enzyme facilitates the saturation of the Δ14-double bond in the sterol nucleus, a crucial step for the formation of the final cholesterol structure. It utilizes NADPH as a cofactor to provide the necessary reducing equivalents for the reaction. wikipedia.org

The reaction can be summarized as follows: (3β,5α)-Cholest-14-en-3-ol + NADPH + H+ → 5α-Cholest-3β-ol + NADP+

Delta(14)-sterol reductase is a microsomal enzyme, primarily located in the endoplasmic reticulum. wikipedia.org Its activity is essential for normal cholesterol biosynthesis, and defects in this enzyme can lead to the accumulation of Δ14-unsaturated sterols. In humans, another protein, the lamin B receptor (LBR), located in the inner nuclear membrane, also exhibits Delta(14)-sterol reductase activity. nih.gov However, studies suggest that the TM7SF2-encoded C14SR plays the primary role in cholesterol biosynthesis. nih.gov The expression of the TM7SF2 gene is regulated by cellular sterol levels, with low sterol conditions leading to increased expression, mediated by the sterol regulatory element-binding protein 2 (SREBP-2). nih.gov

Metabolic Fates and Interconversions of (3β,5α)-Cholest-14-en-3-ol

Once formed, (3β,5α)-Cholest-14-en-3-ol is not a terminal product but is further metabolized along the cholesterol synthesis pathway. Its primary fate is conversion to cholesterol, but it can also be subject to other enzymatic modifications.

Studies on its Conversion to Cholesterol and Other Downstream Sterols in Research Models

Numerous studies utilizing various research models, particularly rat liver homogenates, have demonstrated the efficient conversion of (3β,5α)-Cholest-14-en-3-ol to cholesterol. nih.govnih.gov For instance, when incubated with rat liver microsomes under anaerobic conditions, 5α-cholesta-7,14-dien-3β-ol is efficiently converted to 5α-cholesta-8,14-dien-3β-ol, showcasing the dynamic interconversions that occur among these sterol intermediates. nih.gov Furthermore, studies with labeled precursors have traced the metabolic flow from compounds like 14α-methyl-5α-cholest-7-en-3β-ol through intermediates including 5α-cholesta-8,14-dien-3β-ol and ultimately to cholesterol. nih.gov These experiments confirm that the pathway is active and that these intermediates are readily processed by the cellular machinery.

The table below summarizes key findings from research on the conversion of (3β,5α)-Cholest-14-en-3-ol and related sterols:

| Precursor Sterol | Research Model | Key Finding | Reference |

| 5α-Cholesta-7,14-dien-3β-ol | Rat liver homogenates | Efficiently converted to cholesterol under aerobic conditions. | nih.gov |

| 5α-Cholesta-7,14-dien-3β-ol | Washed microsomes of rat liver | Converted to 5α-cholesta-8,14-dien-3β-ol under anaerobic conditions. | nih.gov |

| [2,4-3H]5α-cholest-8(14)-en-3β-ol-15-one | Rat liver homogenates (10,000 x g supernatant) | Convertible to cholesterol under aerobic conditions. | capes.gov.br |

| [3α-3H]14α-Methyl-5α-cholest-7-en-3β-ol | Rat liver homogenates (10,000 g supernatant) | Efficiently converted to cholesterol. Other recovered compounds included 5α-cholesta-7,14-dien-3β-ol and 5α-cholesta-8,14-dien-3β-ol. | nih.gov |

Exploration of Oxidative and Hydroxylation Pathways Affecting (3β,5α)-Cholest-14-en-3-ol and Related Compounds

While the primary metabolic route for (3β,5α)-Cholest-14-en-3-ol is its reduction to cholesterol, the steroid nucleus is susceptible to oxidative and hydroxylation reactions. These modifications can lead to the formation of various oxysterols, which are oxidized derivatives of cholesterol and its precursors. researchgate.net

The presence of a double bond in the sterol structure makes it a target for oxidation. researchgate.net Although specific studies focusing solely on the oxidation of (3β,5α)-Cholest-14-en-3-ol are limited, the general principles of sterol oxidation apply. Oxidative processes can be either enzymatic or non-enzymatic, driven by reactive oxygen species.

Hydroxylation, the addition of a hydroxyl group, is a common modification of sterols. For example, studies have investigated the metabolism of 14α-methyl-5α-cholest-7-en-3β,15β-diol and its 15α-diol isomer in rat liver homogenates. nih.gov These studies revealed that only the 3β,15β-diol was convertible to cholesterol, highlighting the stereospecificity of the enzymes involved in these pathways. nih.gov Such hydroxylation events can alter the biological activity of the sterol and may represent alternative metabolic routes or regulatory mechanisms. For instance, some oxidized sterols, such as 3β-hydroxy-5α-cholest-8(14)-en-15-one, have been shown to inhibit cholesterol synthesis. nih.gov

Advanced Synthetic Methodologies for 3β,5α Cholest 14 En 3 Ol and Its Structural Analogs for Research Applications

Chemical Synthesis Approaches for the Preparation of (3β,5α)-Cholest-14-en-3-ol

The chemical synthesis of (3β,5α)-Cholest-14-en-3-ol, a specific isomer of cholesterol, presents a significant challenge due to the need for precise control over the stereochemistry of the A/B ring junction (5α) and the specific placement of the double bond at the C14-C15 position. While a direct, high-yield synthesis from a simple precursor is not commonly documented, its preparation can be conceptualized through multi-step sequences involving key sterol intermediates.

A common strategy for synthesizing cholestene analogs involves starting from readily available sterols, such as 7-dehydrocholesterol. For instance, a multi-step synthesis has been successfully employed to create the related compound, 3β-hydroxy-5α-cholest-8(14)-en-15-one. nih.gov This process involves the protection of the 3β-hydroxyl group, followed by a series of reactions to introduce the desired functionality and double bond in the C-ring. nih.gov A similar strategic approach could be adapted for the synthesis of (3β,5α)-Cholest-14-en-3-ol.

Another viable synthetic route involves the selective hydrogenation of a diene precursor. For example, a compound such as 5α-cholesta-8,14-dien-3β-ol could serve as a key intermediate. nih.govnih.gov The selective reduction of the double bond at C8 is necessary to yield the final product. This can be achieved using catalytic hydrogenation with specific catalysts, such as palladium on charcoal (Pd/C), under controlled conditions to favor the reduction of the less hindered double bond. capes.gov.br The efficiency of such reactions often depends on the choice of catalyst, solvent, and reaction conditions.

Regioselective and Stereoselective Synthesis of Novel Derivatives and Isomers

The synthesis of novel derivatives and isomers of (3β,5α)-Cholest-14-en-3-ol is crucial for structure-activity relationship (SAR) studies and for probing the binding sites of enzymes involved in sterol metabolism. These syntheses demand high levels of regioselectivity and stereoselectivity to introduce functional groups at specific positions of the sterol core.

Researchers have developed methods to achieve stereoselective functionalization at various carbon atoms of the cholestane (B1235564) skeleton. For example, diverse functional groups can be introduced at the C-4α position of 5α-cholestan-3β-ol via a lithium-ammonia reduction of 4-cholesten-3-one (B1668897). nih.gov Furthermore, specific functionalization at C-6 and C-7 has been accomplished using 6-keto-5α-cholestan-3β-ol as a starting material. nih.gov

The synthesis of 14α-hydroxymethyl cholestenol isomers has also been reported. nih.gov These compounds were synthesized from a 3β-acetoxy-7α,32-epoxy-14α-methyl-5α-cholestane precursor, which, after treatment with pyridine (B92270) hydrochloride and subsequent reduction, yielded a mixture of isomers that could be separated by chromatography. nih.gov This demonstrates the ability to introduce and modify substituents at the challenging C14 position.

Fluorinated analogs of sterols have also been synthesized to study their metabolic stability and biological activity. For instance, 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one was prepared to block metabolic conversion at the side chain. reactome.org The synthesis of cholesterol-based liquid crystalline materials, such as cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate], involves esterification and subsequent acylation, showcasing methods to create complex derivatives with unique physicochemical properties. nih.gov

Table 1: Examples of Synthesized (3β,5α)-Cholestane Derivatives and Isomers

| Derivative/Isomer | Synthetic Precursor/Method Highlight | Research Application | Reference |

|---|---|---|---|

| 4α-Bromo-5α-cholestan-3β-ol | Lithium-ammonia reduction of 4-cholesten-3-one followed by bromination | Studying in vivo metabolism of cholesterol | nih.gov |

| 14α-Hydroxymethyl-5α-cholest-7-en-3β-ol | Treatment of 3β-acetoxy-7α,32-epoxy-14α-methyl-5α-cholestane with pyridine hydrochloride and reduction | Characterization of sterol isomers | nih.gov |

| 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one | Synthesis from a fluorinated precursor to block metabolism | Inhibitor of sterol synthesis with altered metabolic profile | reactome.org |

| Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] | Esterification of cholesterol followed by reduction and N-acylation | Development of thermotropic liquid crystalline materials | nih.gov |

Development and Application of Isotope-Labeled Analogs for Metabolic Tracing Studies

Isotope-labeled analogs of sterols are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. capes.gov.brnih.gov The incorporation of stable or radioactive isotopes allows for the tracking of the molecule through complex biological systems.

The synthesis of isotope-labeled sterols often follows established synthetic routes, with the introduction of the label at a specific, non-labile position. For example, [3α-³H]14α-Methyl-5α-cholest-7-en-3β-ol has been prepared by chemical synthesis to study its metabolic conversion to cholesterol. nih.gov Similarly, [16-³H]-labeled 14α-methyl-5α-cholest-7-en-3β,15-diols have been synthesized to investigate their metabolic fate in liver homogenates. nih.gov

Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are increasingly used to avoid the safety concerns associated with radioactive tracers. mdpi.com These labeled compounds can be administered to biological systems, and their metabolic products can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach, known as metabolic tracing, provides detailed insights into the dynamics of cellular metabolism. nih.gov For instance, dual stable isotope tracer methods, using both oral and intravenous administration of differentially labeled cholesterol, have been employed to determine cholesterol absorption in humans. mdpi.com

The duration of labeling in these studies is critical and depends on the metabolic pathway of interest. For example, in cultured cells, steady-state labeling in glycolysis can be achieved in minutes, while labeling in nucleotide biosynthesis may take up to 24 hours. By analyzing the mass isotopomer distribution in downstream metabolites, researchers can infer pathway activities and even calculate the contribution of newly synthesized cholesterol to bile acid synthesis. capes.gov.br

Table 2: Isotope-Labeled Sterol Analogs for Metabolic Tracing

| Isotope-Labeled Analog | Isotope | Application | Reference |

|---|---|---|---|

| [3α-³H]14α-Methyl-5α-cholest-7-en-3β-ol | Tritium (³H) | Studying metabolic conversion to cholesterol in rat liver homogenates | nih.gov |

| [16-³H]-14α-methyl-5α-cholest-7-en-3β,15-diols | Tritium (³H) | Investigating the convertibility to cholesterol | nih.gov |

| [¹³C]Cholesterol | Carbon-13 (¹³C) | Used in dual stable isotope studies to measure cholesterol absorption in humans | mdpi.com |

| [²H]Cholesterol | Deuterium (²H) | Used in combination with ¹³C-labeled cholesterol for absorption studies | mdpi.com |

Table of Compounds

Sophisticated Analytical Techniques for Quantification and Structural Characterization of 3β,5α Cholest 14 En 3 Ol in Biological Research Matrices

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy, Optical Rotation)

Spectroscopic techniques are crucial for the unambiguous structural elucidation of (3β,5α)-Cholest-14-en-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry of (3β,5α)-Cholest-14-en-3-ol would produce a molecular ion peak (M⁺) corresponding to its molecular weight of 386.65 g/mol . nist.gov The fragmentation pattern would be characteristic of the cholestane (B1235564) skeleton and the presence of the double bond at the C-14 position. The mass spectrum of the related compound, (3β,5α)-Cholest-8(14)-en-3-ol, is available and can serve as a reference for the expected fragmentation pathways. nist.gov

Infrared (IR) Spectroscopy:

The infrared spectrum of (3β,5α)-Cholest-14-en-3-ol would exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The C=C stretching vibration of the double bond at C-14 would likely appear in the 1640-1680 cm⁻¹ region, though it may be weak. uobabylon.edu.iq C-H stretching vibrations of the alkane backbone would be observed around 2850-3000 cm⁻¹. libretexts.org

Optical Rotation:

The specific rotation of a chiral molecule like (3β,5α)-Cholest-14-en-3-ol is a key physical property used for its characterization and to distinguish it from its enantiomer. The value is measured using a polarimeter and is dependent on the solvent, temperature, and the wavelength of light used. masterorganicchemistry.com While the specific optical rotation for (3β,5α)-Cholest-14-en-3-ol is not widely reported, studies on other cholestane derivatives demonstrate the utility of this technique in stereochemical analysis. acs.orgacs.org The specific rotation can also be influenced by the solvent used for the measurement. nih.gov

Table 2: Expected Spectroscopic Data for (3β,5α)-Cholest-14-en-3-ol

| Technique | Expected Feature | Approximate Position/Value |

|---|---|---|

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 386 |

| ¹H NMR | Olefinic Proton (C14-H) | δ 5.0-5.5 ppm |

| Carbinol Proton (C3-H) | δ 3.5-4.5 ppm | |

| ¹³C NMR | Olefinic Carbons (C-14, C-15) | δ 120-150 ppm |

| Carbinol Carbon (C-3) | δ 65-75 ppm | |

| Infrared Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| C=C Stretch | 1640-1680 cm⁻¹ (weak) | |

| C-H Stretch | 2850-3000 cm⁻¹ (strong) | |

| Optical Rotation | Specific Rotation [α] | Value not readily available |

Application of Isotope Dilution Mass Spectrometry for Precise Quantification in Research Samples

Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate and precise quantification of analytes in complex matrices, including biological samples. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample. The internal standard for (3β,5α)-Cholest-14-en-3-ol would ideally be a deuterated or ¹³C-labeled version of the molecule.

The sample is then processed, which typically includes extraction and derivatization, and analyzed by GC-MS or LC-MS. nih.gov The ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard is measured. Since the native analyte and the internal standard behave almost identically during sample preparation and analysis, any loss of analyte during these steps is corrected for by the corresponding loss of the internal standard. This allows for highly accurate quantification.

While specific applications of ID-MS for the quantification of (3β,5α)-Cholest-14-en-3-ol are not extensively documented in the literature, the methodology has been widely applied to other sterols, such as cholesterol and its various oxidized metabolites, in plasma and tissues. researchgate.netnih.gov These studies demonstrate the high precision (with coefficients of variation typically below 5%) and accuracy achievable with this technique.

Table 3: General Workflow for Isotope Dilution Mass Spectrometry

| Step | Description |

|---|---|

| 1. Spiking | A known amount of the stable isotope-labeled internal standard is added to the biological sample. |

| 2. Equilibration | The internal standard is allowed to equilibrate with the native analyte in the sample matrix. |

| 3. Extraction | The analyte and internal standard are extracted from the biological matrix. |

| 4. Derivatization | The extracted sterols are often derivatized (e.g., silylated) to improve chromatographic and mass spectrometric properties. |

| 5. Analysis | The sample is analyzed by GC-MS or LC-MS, and the ratio of the native analyte to the internal standard is measured. |

| 6. Quantification | The concentration of the native analyte is calculated based on the measured ratio and the known amount of the internal standard added. |

Occurrence and Distribution of 3β,5α Cholest 14 En 3 Ol in Diverse Non Human Biological Systems

Detection and Quantification in Animal Tissues and Biofluids

The identification of (3β,5α)-Cholest-14-en-3-ol and its metabolites in animal tissues underscores its role in cholesterol metabolism. While direct quantification is sparse due to its typically low steady-state levels, related compounds and metabolic precursors are more readily detected, indicating an active biosynthetic pathway involving Δ14-sterols.

Rat Skin: The skin is a significant site of cholesterol synthesis. Studies on rat skin have identified various cholesterol precursors, including lathosterol (B1674540) (cholest-7-en-3β-ol), which is another key intermediate in the cholesterol biosynthetic pathway. lipotype.com Research has also led to the isolation and quantification of a related oxidized derivative, 5α-cholest-8(14)-en-3β-ol-15-one, from rat skin. nih.govresearchgate.net In one study, this 15-ketosterol was found at a mean concentration of 84.5 ± 4.1 ng per gram of skin in male Sprague-Dawley rats. researchgate.net The presence of this compound, which has a double bond at the C8-C14 position, points to active metabolism around the Δ8 and Δ14 positions of the sterol core in this tissue. Alterations in the levels of sterol precursors like lathosterol have been noted in mouse skin under the influence of various compounds, suggesting that the sterol biosynthetic pathway, including its minor intermediates, is sensitive to external factors. nih.gov

Bovine Adrenal Cortex: The adrenal cortex is a primary site for steroid hormone production, a process that utilizes cholesterol as the initial substrate. Research on the bovine adrenal cortex has extensively detailed the conversion of cholesterol into pregnenolone (B344588) and other steroids. nih.gov These studies have identified several enzyme-bound intermediates, such as (22R)-22-hydroxycholesterol and (20R,22R)-20,22-dihydroxycholesterol, within the cytochrome P-450scc enzyme system. nih.gov While these are downstream metabolites of cholesterol, their presence highlights the intense sterol metabolism in this tissue. The adrenal cortex sources cholesterol both from circulating lipoproteins and through de novo synthesis. nih.gov The biosynthetic pathway to cholesterol in mammals involves the enzyme Δ14-sterol reductase, which catalyzes the reduction of the C14-15 double bond. nih.gov Therefore, (3β,5α)-Cholest-14-en-3-ol is an expected, albeit transient, intermediate in the de novo synthesis of cholesterol within the bovine adrenal cortex.

Table 1: Detection of (3β,5α)-Cholest-14-en-3-ol and Related Sterols in Animal Tissues

| Biological System | Compound | Method of Detection/Quantification | Findings |

| Rat Skin | 5α-cholest-8(14)-en-3β-ol-15-one | Gas-liquid chromatography-mass spectrometry | Mean value of 84.5 ± 4.1 ng per g of skin. researchgate.net |

| Rat Skin | Lathosterol | Not specified | Level decreases upon application of polycyclic aromatic hydrocarbons. nih.gov |

| Bovine Adrenal Cortex | Cholesterol and hydroxylated derivatives | Gas chromatography, Thin-layer chromatography | Identified as intermediates in steroid hormone synthesis. nih.gov |

| Mammalian Biosynthesis | 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol | Inferred from pathway analysis | Precursor to reduction by Δ14-sterol reductase. nih.gov |

Identification in Plant and Other Non-Mammalian Organisms

In photosynthetic organisms like plants, the primary sterols, known as phytosterols (B1254722), differ from cholesterol, typically featuring an additional alkyl group at the C-24 position. The biosynthetic pathway to these phytosterols, however, shares many similarities with the mammalian pathway, including the involvement of Δ14-sterol intermediates.

Zea mays (Maize): The sterol profile of Zea mays is dominated by phytosterols such as sitosterol, stigmasterol, and campesterol. nih.gov Cholesterol is present only in trace amounts. nih.gov The biosynthesis of these phytosterols proceeds via cycloartenol, rather than lanosterol (B1674476) as in animals. This pathway involves enzymes like obtusifoliol (B190407) 14α-demethylase and Δ14-sterol reductase, which act on sterol precursors containing a C14-15 double bond. nih.govnih.gov The action of these enzymes implies the transient formation of Δ8,14-diene sterols and subsequently Δ8 or Δ14-monoene sterols. While (3β,5α)-Cholest-14-en-3-ol itself has not been specifically isolated or quantified in Zea mays, its structural features are consistent with it being a potential low-abundance intermediate in the complex network of phytosterol synthesis before the characteristic side-chain alkylation occurs.

Ipheion uniflorum (Spring Starflower): Detailed phytochemical studies on Ipheion uniflorum, a member of the Amaryllidaceae family, have not yet reported the presence of (3β,5α)-Cholest-14-en-3-ol. Research on the bulbs of this plant has led to the isolation of various other steroidal compounds, including furostanol saponins (B1172615) and the phytoecdysteroid, ecdysterone. The biosynthetic pathways for these specific compounds are distinct from the primary phytosterol pathway. As with other plants, it is presumed that Ipheion uniflorum synthesizes essential phytosterols for its membranes through a pathway involving Δ14-sterol intermediates, but specific analytical data confirming the presence of (3β,5α)-Cholest-14-en-3-ol in this species is not available.

Table 2: Sterol Identification in Zea mays and Ipheion uniflorum

| Organism | Major Sterols/Steroidal Compounds Identified | Relevance to (3β,5α)-Cholest-14-en-3-ol |

| Zea mays | Sitosterol, Stigmasterol, Campesterol nih.gov | Biosynthesis involves Δ14-reductase, implying the transient presence of Δ14-sterol intermediates. nih.gov |

| Ipheion uniflorum | Furostanol saponins, Ecdysterone | No direct identification of common phytosterol intermediates has been reported. |

Systematic Structural Activity Relationship Studies of 3β,5α Cholest 14 En 3 Ol Derivatives in Biochemical Research

Impact of Structural Modifications on Biochemical Activity and Pathway Modulation

The biochemical activity of sterol molecules is highly dependent on their structural features, including the orientation of hydroxyl groups, the presence and position of double bonds within the steroid nucleus, and the nature of the side chain. Research on various cholesterol derivatives demonstrates that even minor chemical alterations can lead to significant changes in their ability to modulate metabolic pathways.

For instance, the introduction of a ketone group, such as in 5α-cholest-8(14)-en-3β-ol-15-one, a compound structurally related to (3β,5α)-Cholest-14-en-3-ol, results in a potent inhibitor of cholesterol biosynthesis. rice.edu This suggests that oxidation at various positions on the cholestane (B1235564) skeleton is a critical determinant of biological activity. The metabolism of this 15-keto-sterol is a key area of investigation, with studies in hamster ovary cells indicating that its uptake is even higher than that of cholesterol itself. rice.edu

Furthermore, studies on other cholesterol metabolites have revealed that the introduction of an oxo group can confer anti-obesity and lipid-lowering effects. nih.gov For example, derivatives like cholest-4-en-3-one have been noted for these properties. nih.gov The metabolic conversion of cholesterol into various oxidized forms, including those with stenone structures, is a naturally occurring process that generates molecules with distinct physiological effects, such as the inhibition of fatty acid and cholesterol synthesis. nih.gov

The position of the double bond within the steroid nucleus also plays a crucial role. The metabolism of 14α-methyl-5α-cholest-7-en-3β-ol in rat liver homogenates has been shown to lead to a variety of intermediates, including 5α-cholesta-7,14-dien-3β-ol and 5α-cholesta-8,14-dien-3β-ol, before its eventual conversion to cholesterol. nih.gov This highlights the enzymatic machinery's ability to recognize and modify specific double bond configurations, thereby influencing the metabolic fate of the molecule.

The following table summarizes the observed impact of key structural modifications on the biochemical activity of cholestane derivatives, providing a predictive framework for the behavior of (3β,5α)-Cholest-14-en-3-ol analogs.

| Structural Modification | Observed Biochemical Impact in Related Compounds | Potential Pathway Modulation |

| Oxidation of the 3β-hydroxyl group to a ketone | Increased inhibitory activity against cholesterol biosynthesis. | Inhibition of HMG-CoA reductase; modulation of lipid metabolism. |

| Introduction of a ketone group at C-15 | Potent inhibition of cholesterol synthesis. rice.edu | Downregulation of the mevalonate (B85504) pathway. |

| Shifting the double bond from Δ14 to Δ8(14) | Intermediate in the metabolic pathway of other sterols. nih.gov | Altered substrate recognition by enzymes in the cholesterol biosynthesis pathway. |

| Methylation at C-14 | Serves as a substrate for demethylation enzymes in the conversion to cholesterol. nih.gov | Engagement with sterol demethylase enzymes. |

Elucidation of Stereochemical Influences on Enzyme Recognition and Metabolic Flux

The stereochemistry of a sterol molecule is a critical factor governing its interaction with enzymes and biological membranes, thereby dictating its metabolic flux and ultimate biological effect. The specific spatial arrangement of atoms, particularly the orientation of the hydroxyl group at the C-3 position and the fusion of the A and B rings, is paramount for molecular recognition.

Research has demonstrated that the 3β-hydroxyl group of cholesterol is essential for its specific interactions within chiral lipid membranes. mdpi.com When the stereochemistry at this position is inverted to the 3α-configuration, as in epicholesterol (B1239626), the nature of the interaction with other chiral molecules is reversed. mdpi.com This enantioselective interaction highlights the precise geometric and hydrogen-bonding requirements for a sterol to bind effectively to its target. The β-configuration of the 3-hydroxyl group is considered crucial for many of the biological functions of cholesterol and its analogs. mdpi.com

The metabolic pathways of cholesterol biosynthesis and degradation are characterized by a high degree of stereospecificity. Enzymes involved in these pathways are capable of distinguishing between subtle stereochemical differences, leading to vastly different metabolic fates for stereoisomers. For instance, the conversion of lanosterol (B1674476) to cholesterol involves a series of enzymatic reactions that are highly specific for the stereochemistry at multiple chiral centers. nih.gov

The table below outlines the influence of stereochemistry on the recognition and metabolism of cholestane derivatives, providing a basis for understanding the potential behavior of (3β,5α)-Cholest-14-en-3-ol and its stereoisomers.

| Stereochemical Feature | Influence on Enzyme Recognition and Metabolic Flux | Example from Related Compounds |

| Orientation of the C-3 Hydroxyl Group (β vs. α) | The 3β-hydroxyl group is critical for specific hydrogen-bonding interactions with enzymes and membrane components. Inversion to the 3α-epimer can reverse enantioselective interactions. mdpi.com | Cholesterol (3β-ol) shows different membrane interactions compared to its epimer, epicholesterol (3α-ol). mdpi.comnist.gov |

| A/B Ring Fusion (5α vs. 5β) | The 5α-configuration results in a planar steroid nucleus, while the 5β-configuration leads to a bent structure. This affects binding to enzyme active sites. | 5α-cholestan-3β-ol and 5β-cholestan-3α-ol diastereomers exhibit different selective interactions with chiral membranes. mdpi.com |

| Configuration of the Side Chain at C-17 | The stereochemistry of the side chain influences its conformation and interaction with metabolic enzymes. | The natural R configuration at C-20 in cholesterol orients the side chain for proper interaction with enzymes. nih.gov |

| Position of Nuclear Double Bonds | The specific location and stereochemistry of double bonds are recognized by enzymes that catalyze their reduction or isomerization. | The enzymatic conversion of intermediates like 5α-cholesta-7,14-dien-3β-ol to cholesterol demonstrates this specificity. nih.gov |

Future Directions and Emerging Research Avenues for 3β,5α Cholest 14 En 3 Ol in Academic Scholarship

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Profiling

The era of systems biology offers a powerful lens through which to re-examine the roles of individual molecules like (3β,5α)-Cholest-14-en-3-ol in the broader context of cellular and organismal physiology. nih.govmdpi.com A holistic understanding of this sterol intermediate necessitates a move beyond reductionist approaches towards an integrated methodology. nih.gov Future research will likely focus on incorporating data on (3β,5α)-Cholest-14-en-3-ol into comprehensive computational models of cholesterol metabolism. mdpi.comcambridge.org These in silico models can simulate the dynamic interplay between synthesis, degradation, and transport of various sterols, helping to predict how fluctuations in (3β,5α)-Cholest-14-en-3-ol levels might impact the entire metabolic network.

To populate these models with high-quality data, multi-omics approaches are indispensable. nih.govresearchgate.net The application of lipidomics, a subset of metabolomics, will be crucial for the precise quantification of (3β,5α)-Cholest-14-en-3-ol and other related sterols in various biological samples. nih.govmetwarebio.com By combining lipidomic data with transcriptomic and proteomic analyses, researchers can build a multi-layered picture of the regulatory networks governing the synthesis and potential functions of this compound. This integrative strategy, sometimes referred to as "sterolomics," can reveal previously unknown correlations between the abundance of (3β,5α)-Cholest-14-en-3-ol and the expression of specific genes and proteins, offering clues to its regulatory roles. nih.gov

Such a systems-level approach could be particularly insightful in understanding age-related changes in cholesterol metabolism and the pathogenesis of cardiovascular diseases. nih.govcambridge.org By profiling the sterol landscape, including (3β,5α)-Cholest-14-en-3-ol, in different physiological and pathological states, researchers may identify novel biomarkers and therapeutic targets.

Potential Development as Biochemical Probes or Research Tools for Sterol Pathway Interrogation

The unique chemical structure of (3β,5α)-Cholest-14-en-3-ol makes it a candidate for development into a sophisticated biochemical probe to investigate the sterol biosynthesis pathway. The synthesis of labeled versions of this molecule, for instance with stable isotopes or fluorescent tags, would enable researchers to trace its metabolic fate with high precision. mdpi.com These tracer studies could provide definitive evidence of its precursor-product relationships within the cholesterol synthesis cascade and help to quantify the flux through different branches of the pathway under various conditions.

Furthermore, chemically modified analogs of (3β,5α)-Cholest-14-en-3-ol could be designed as specific inhibitors or modulators of enzymes involved in sterol metabolism. researchgate.net Such tools would be invaluable for dissecting the function of individual enzymatic steps and for understanding the consequences of their disruption. The development of bioorthogonal probes, which are chemically inert within a biological system but can be specifically tagged for visualization, represents another exciting frontier. nih.govresearchgate.net An alkyne- or azide-modified version of (3β,5α)-Cholest-14-en-3-ol could be introduced into cells and subsequently visualized using click chemistry, allowing for high-resolution imaging of its subcellular localization and trafficking.

The systematic interrogation of the sterol pathway using such probes, potentially in high-throughput screening formats, could identify novel regulators of cholesterol homeostasis and provide new therapeutic leads for metabolic disorders. nih.gov

Unraveling Novel Metabolic Fates and Uncharted Biological Functions in Emerging Research Models

While (3β,5α)-Cholest-14-en-3-ol is recognized as an intermediate in cholesterol synthesis, its potential for conversion into other bioactive molecules remains largely unexplored. Future research should investigate novel metabolic fates of this compound beyond its canonical role. It is plausible that, under certain physiological or pathological conditions, it could be shunted into alternative metabolic pathways, leading to the formation of previously uncharacterized steroids with unique biological activities. Recent studies have highlighted the unexpected roles of other cholesterol intermediates in diverse processes, from hair follicle regeneration to the regulation of gene expression, suggesting that a similar potential may exist for (3β,5α)-Cholest-14-en-3-ol. thehindu.com

The exploration of these uncharted functions will be facilitated by the use of emerging research models. Beyond traditional cell lines and rodent models, the use of organoid systems, such as liver and intestinal organoids, could provide a more physiologically relevant context for studying sterol metabolism. Genetically engineered models, including those with specific enzyme knockouts in the sterol biosynthesis pathway, will be instrumental in elucidating the specific functions of (3β,5α)-Cholest-14-en-3-ol by observing the consequences of its accumulation or depletion. biorxiv.org

Moreover, investigating the metabolism and function of this sterol in a wider range of organisms, including those with unique sterol profiles, could provide valuable evolutionary insights and potentially reveal conserved biological roles. The application of advanced analytical techniques, such as high-resolution mass spectrometry, will be critical in identifying and characterizing novel metabolites derived from (3β,5α)-Cholest-14-en-3-ol in these diverse model systems. nih.gov

Q & A

Q. What regulatory considerations apply to Cholest-14-en-3-ol derivatives in preclinical studies?

- Methodological Answer: Classify compounds under Controlled Substances Act analogs (e.g., Wisconsin Stats 961.18 for steroidal derivatives). Document handling protocols per OSHA guidelines, referencing and for hazard categorization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.